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Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetone

Cat. No.: B057033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxyphenylacetone, a key

chemical intermediate with significant applications in the pharmaceutical and fine chemical

industries. This document outlines its physicochemical properties, spectroscopic data, detailed

synthesis protocols, and notable chemical reactions and applications, with a particular focus on

its role in drug development.

Physicochemical and Spectroscopic Data
3,4-Dimethoxyphenylacetone, also known as Veratone, is a light yellow to brown viscous

liquid with a characteristic sweet or acetone-like odor.[1][2] It is soluble in organic solvents but

sparingly soluble to insoluble in water.[2][3]

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,4-
Dimethoxyphenylacetone. It is important to note that there are some discrepancies in the

reported values for melting and boiling points across different sources, which may be attributed

to variations in purity and measurement conditions.
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Property Value Source(s)

CAS Number 776-99-8 [1][4]

Molecular Formula C₁₁H₁₄O₃ [4][5]

Molecular Weight 194.23 g/mol [4][6]

Appearance
Light yellow to yellow to

orange clear liquid
[7]

Melting Point 136-139 °C [8]

Boiling Point

154-158 °C (12 mmHg); 167

°C (17 mmHg); 118 °C (0.4

mmHg)

[7][8][9]

Density
1.115 g/mL at 25 °C; 1.12

g/cm³ (20/20)
[7][8]

Refractive Index n20/D 1.5358 [7][8]

Solubility Insoluble in water [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4-
Dimethoxyphenylacetone. The following tables summarize its key spectral data.

¹H NMR (89.56 MHz, CDCl₃)
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Assignment Chemical Shift (ppm)

Aromatic-H 6.82

Aromatic-H 6.76

Aromatic-H 6.71

OCH₃ 3.856

CH₂ 3.624

CH₃ (Ketone) 2.140

Source: ChemicalBook[10]

¹³C NMR

Assignment Chemical Shift (ppm)

C=O 206.9

Aromatic C-O 148.9

Aromatic C-O 147.6

Aromatic C 126.9

Aromatic CH 121.3

Aromatic CH 112.3

Aromatic CH 111.4

OCH₃ 55.9

OCH₃ 55.8

CH₂ 49.3

CH₃ 29.2

Source: Inferred from typical chemical shifts and

related compounds.
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Mass Spectrometry (Electron Ionization)

m/z Relative Intensity Key Fragment

194 18.7% [M]⁺ (Molecular Ion)

151 100% [M - CH₃CO]⁺

107 10.6%

Source: ChemicalBook, NIST

WebBook[10][11]

Synthesis of 3,4-Dimethoxyphenylacetone
Several synthetic routes to 3,4-Dimethoxyphenylacetone have been reported, starting from

readily available precursors. Below are detailed protocols for some of the most common and

efficient methods.

Wacker Oxidation of Methyl Eugenol
This method utilizes a palladium-catalyzed oxidation of the olefin in methyl eugenol to yield the

desired ketone.

Experimental Protocol:

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water

(15 mL), add 10% Palladium on activated carbon (Pd/C) (0.05 mmol) and potassium

bromate (KBrO₃) (3 mmol).

Heat the reaction mixture to reflux temperature.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

Extract the filtrate with ethyl acetate.
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Combine the organic layers, wash sequentially with water, and dry over anhydrous sodium

sulfate.

Concentrate the organic layer under reduced pressure.

Purify the crude residue by column chromatography to obtain 3,4-
Dimethoxyphenylacetone.

Source: ChemicalBook[4]

Methyl Eugenol
10% Pd/C, KBrO₃

THF/H₂O, Reflux
3,4-Dimethoxyphenylacetone

Click to download full resolution via product page

Synthesis of 3,4-Dimethoxyphenylacetone via Wacker Oxidation.

Synthesis from Veratraldehyde via the Darzens Reaction
This route involves the condensation of veratraldehyde with an α-halo ester to form a glycidic

ester, which is then hydrolyzed and decarboxylated.

Experimental Protocol:

Prepare a suspension of anhydrous potassium carbonate (6.9 g, 50 mmol) in

dimethylformamide (DMF) (7.8 ml, 100 mmol) containing veratraldehyde (4.15 g, 25 mmol),

methyl α-chloropropionate (3.8 ml, 35 mmol), and Aliquat 336 (0.5 g, 1.25 mmol).

Stir the suspension vigorously under a nitrogen atmosphere at 40°C for 46 hours.

Monitor the reaction for the formation of the glycidic ester.

Process the reaction mixture and extract with ether.

Stir the ethereal solution containing the glycidic ester at room temperature with 50%

aqueous sodium hydroxide (NaOH) (4 ml).

After the initial vigorous reaction subsides (approximately 10 minutes), add water (50 ml).
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Separate the aqueous solution, acidify with hydrochloric acid (HCl) to pH 1, and stir at 40°C

until the evolution of carbon dioxide ceases.

Extract the oily product with ether (30 ml) and dry the ethereal phase over anhydrous sodium

sulfate (Na₂SO₄).

Evaporate the solvent to yield crude 3,4-Dimethoxyphenylacetone.

Source: The Hive Novel Discourse[12]

Step 1: Condensation Step 2: Hydrolysis & Decarboxylation

Veratraldehyde Glycidic Ester Intermediate

Methyl α-chloropropionate,
K₂CO₃, Aliquat 336, DMF 3,4-Dimethoxyphenylacetone

1. NaOH (aq)
2. HCl (aq), Heat

Click to download full resolution via product page

Two-step synthesis from Veratraldehyde via Darzens Reaction.

Chemical Reactions and Applications
3,4-Dimethoxyphenylacetone is a versatile intermediate in organic synthesis, primarily

utilized for the construction of more complex molecules.

Synthesis of Methyldopa
One of the most significant applications of 3,4-Dimethoxyphenylacetone is its use as a

precursor in the synthesis of Methyldopa, an important antihypertensive agent.[13][14] The

synthesis involves a multi-step process starting with a Strecker-Zelinski reaction.

Synthetic Pathway Outline:

Hydantoin Formation: 3,4-Dimethoxyphenylacetone undergoes a Strecker-Zelinski reaction

with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-

dimethoxybenzyl)hydantoin.
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Hydrolysis: The hydantoin intermediate is hydrolyzed, typically using barium hydroxide, to

yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

Resolution: The racemic mixture is acetylated at the amino group and then resolved using a

chiral amine, such as (-)-1-phenylethylamine, to isolate the desired L-isomer.

Demethylation and Deprotection: The isolated isomer is treated with a strong acid, like

hydrobromic acid, to simultaneously cleave the methoxy ether groups to hydroxyls and

remove the acetyl protecting group, yielding L-Methyldopa.

Source: ChemicalBook[5]

3,4-Dimethoxyphenylacetone 4-Methyl-4-(3,4-dimethoxybenzyl)hydantoinKCN, (NH₄)₂CO₃ (±)-3-(3,4-Dimethoxyphenyl)-2-methylalanineBa(OH)₂ L-isomer

1. Acetylation
2. Resolution L-MethyldopaHBr

Click to download full resolution via product page

Synthetic pathway to L-Methyldopa from 3,4-Dimethoxyphenylacetone.

Role in Medicinal Chemistry and Drug Discovery
The 3,4-dimethoxyphenyl moiety present in this compound is of significant interest in drug

design. Studies have shown that compounds containing this motif often exhibit excellent

metabolic stability and favorable absorption profiles.[15] This makes 3,4-
Dimethoxyphenylacetone a valuable building block for the synthesis of novel therapeutic

agents. For instance, rational structure-based design has utilized this structural feature in the

development of potent and orally available cathepsin K inhibitors.[15]

Biological Activity and Pharmacokinetics
While there is limited information on the specific biological activity of 3,4-
Dimethoxyphenylacetone itself, its prevalence in the structure of pharmacologically active

compounds highlights its importance. The 3,4-dimethoxy substitution on the phenyl ring can

influence the pharmacokinetic properties of a molecule, often leading to improved metabolic

stability.[15] However, it is also noted that this motif can carry a risk of forming reactive

metabolites, a factor that must be considered during the drug development process.[15]
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Conclusion
3,4-Dimethoxyphenylacetone (CAS 776-99-8) is a pivotal chemical intermediate with well-

established synthetic routes and significant applications, most notably in the production of the

antihypertensive drug Methyldopa. Its structural features, particularly the 3,4-dimethoxyphenyl

group, make it a valuable synthon in medicinal chemistry for developing new drug candidates

with potentially favorable pharmacokinetic profiles. This guide provides essential technical

information to support researchers and professionals in the fields of chemical synthesis and

drug development in their work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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